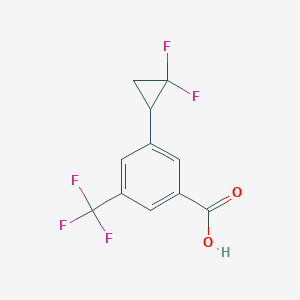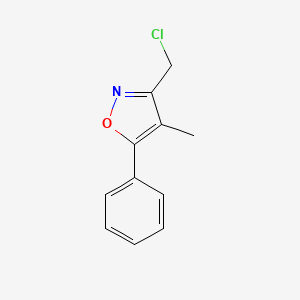
1-(3,4-二甲氧基苯基)-2,6-二甲基-5,6,7-三氢吲哚-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(3,4-Dimethoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is a complex organic molecule. It likely contains a phenyl ring structure with methoxy (OCH3) groups attached at the 3rd and 4th positions, and a trihydroindolone structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . It’s likely that this compound could undergo reactions typical of phenyl rings, methoxy groups, and trihydroindolone structures.科学研究应用
Organic Synthesis and Catalysis
This compound can be used in the development of new catalytic protocols for the synthesis of organic compounds. It’s particularly relevant in the context of green chemistry, where the focus is on more sustainable and environmentally friendly processes . The compound can serve as a precursor or an intermediate in various synthetic pathways, contributing to the creation of bioactive molecules.
Medicinal Chemistry
Due to the presence of nitrogen-containing heteroarene units, this compound is of interest in medicinal chemistry. Such units are commonly found in natural products and biologically active synthetic compounds, which are important for their stability and ability to bind through hydrogen-bonding . This makes the compound a candidate for the development of new pharmaceuticals.
Bioactive Compound Development
The triazole derivatives of this compound can produce a variety of biological effects, making it a valuable addition to the field of bioactive compound development . Its structural characteristics facilitate binding with target molecules, which is crucial for creating effective therapeutic agents.
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound have been described as efficient components in fungicide, bactericide, and herbicide formulations . This application is significant for improving crop protection and management strategies.
Photochromism Research
The compound exhibits properties that make it suitable for photochromism research. Photochromic molecules are those that can switch between different forms when exposed to light, and this compound’s derivatives have shown potential in this area . This has implications for the development of new materials with light-responsive characteristics.
Material Science
In material science, the compound can contribute to the creation of new information storage materials. Its photochromic behavior can be harnessed for applications in signaling, sensing, and information storage . This opens up possibilities for innovative technologies that rely on light-induced molecular switches.
作用机制
安全和危害
未来方向
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on conducting clinical trials. If it has potential as a material for industrial use, future research might focus on improving its synthesis and studying its properties under various conditions .
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11-7-15-14(16(20)8-11)9-12(2)19(15)13-5-6-17(21-3)18(10-13)22-4/h5-6,9-11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWNZBUOWDKNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2931672.png)



![5-Chloro-2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2931680.png)

![7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2931682.png)


![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)
![5-(furan-2-ylmethyl)-7-methyl-5H-pyrazino[2'',3'':4',5']pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B2931687.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone](/img/structure/B2931689.png)

